モロニック酸

概要

説明

Moronic acid is a triterpenoid compound that has been isolated from various natural sources, including Brazilian propolis and the medicinal herb Rhus javanica. It has attracted significant attention due to its potent anti-HIV activity, as well as its effects against other viruses such as herpes simplex virus (HSV) and Epstein-Barr virus (EBV) . Additionally, moronic acid has been identified as a cytotoxic compound and has been studied for its potential antidiabetic and antihyperglycemic effects .

Synthesis Analysis

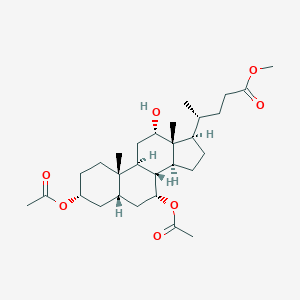

The synthesis of moronic acid and its derivatives has been a subject of research due to its promising biological activities. An efficient synthesis of moronic acid starting from betulin has been reported, which provides a pathway to obtain this compound in 11 steps with a total yield of 24% . Moreover, several new triterpene derivatives have been designed and synthesized to enhance the anti-HIV activity of moronic acid, with some derivatives showing significant activity against HIV-1 infected lymphocytes and drug-resistant strains .

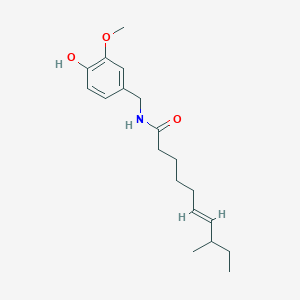

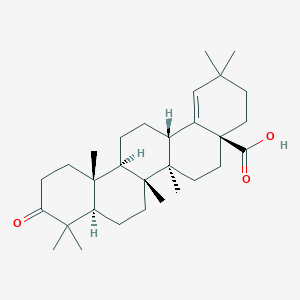

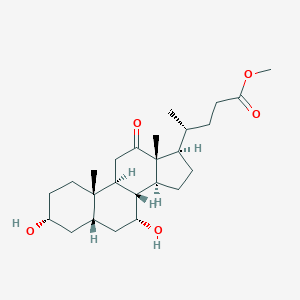

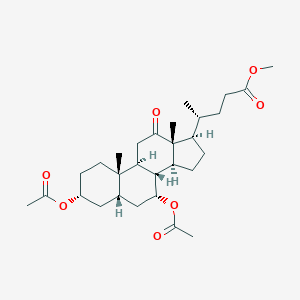

Molecular Structure Analysis

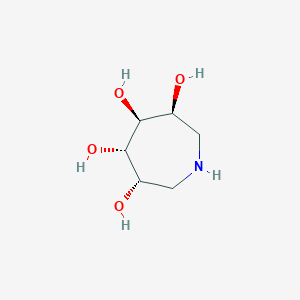

Moronic acid is a pentacyclic triterpene, which means it has a structure consisting of five fused rings. This structure is crucial for its biological activity, as modifications to the triterpene scaffold have led to derivatives with varying degrees of potency against HIV and other viruses . The molecular structure of moronic acid also allows for interactions with various enzymes and receptors, which is evident in its ability to inhibit 11β-HSD 1, an enzyme involved in steroid metabolism .

Chemical Reactions Analysis

The chemical reactivity of moronic acid has been explored in the context of its biological activities. For instance, derivatives of moronic acid have been synthesized to improve its antiviral and antidiabetic properties . These chemical modifications often involve functionalization of the triterpene core to enhance binding affinity to biological targets such as PTP-1B, an enzyme implicated in the regulation of insulin signaling .

Physical and Chemical Properties Analysis

Moronic acid, like other triterpenoids, exhibits a range of physical and chemical properties that contribute to its biological activity. Its solubility, stability, and ability to interact with biological membranes are important for its antiviral and cytotoxic effects. The compound's physical properties, such as melting point and solubility in various solvents, are likely to be influenced by its molecular structure and the presence of functional groups .

科学的研究の応用

抗HIV活性

モロニック酸は、抗HIV剤として有望視されています。 モロニック酸は、ウイルスライフサイクルに不可欠な酵素であるHIV-1プロテアーゼを阻害します . この阻害は、ウイルスの成熟を阻止し、ウイルスを非感染性にする可能性があります。 さらに、ベビリマートなどのモロニック酸誘導体は、他のプロテアーゼ阻害剤に耐性のあるHIV株に対する有効性について研究されています .

抗菌特性

研究によると、モロニック酸は抗菌特性を持っていることが示されています。 モロニック酸は、さまざまな細菌株に対して効果的であり、特に抗生物質耐性が高まっている時代において、抗菌剤の武器庫に貴重な追加となる可能性があります .

抗糖尿病の可能性

モロニック酸は、科学的研究で抗糖尿病活性を示しています。 モロニック酸は、非インスリン依存性糖尿病モデルで抗高血糖効果を発揮することが示されており、血糖値の管理における潜在的な役割を示唆しています .

抗ヘルペス効果

この化合物は、抗ヘルペス効果についても研究されています。 モロニック酸とその誘導体は、単純ヘルペスウイルスに対して試験されており、ウイルスの複製を阻害する能力を示しています .

抗がん研究

モロニック酸は細胞毒性を示し、抗がん研究で活用されています。 モロニック酸は、癌細胞のアポトーシスを誘導する能力があるため、新しい癌治療法の開発のための興味深い化合物となっています .

免疫調節効果

モロニック酸とハイドロコルチゾンの効果を比較し、免疫系への影響を分析した研究があります。 モロニック酸は、免疫応答を調節する可能性があり、炎症性疾患の治療に役立つ可能性があります .

作用機序

Target of Action

Moronic acid, a natural triterpene , has been found to have significant anti-HIV and anti-HSV (Herpes Simplex Virus) activity . It targets the viral life cycle events, making it a promising candidate for anti-viral drug development .

Mode of Action

The mode of action of moronic acid involves its interaction with the viral life cycle. It shows oral therapeutic efficacy in HSV-infected mice and possesses novel anti-HSV activity . A particular derivative of moronic acid has shown potent anti-HIV activity, suggesting that it interacts with the virus in a way that inhibits its replication .

Biochemical Pathways

Moronic acid affects the lipid metabolites of the arachidonic acid (AA) pathway, which plays a crucial role in the lifecycle of herpesvirus infections . Various herpesviruses utilize these lipid pathways to their advantage, and targeting them with moronic acid can help combat these infections .

Pharmacokinetics

It’s known that moronic acid can be extracted from rhus javanica, a sumac plant, and also from mistletoe (phoradendron reichenbachianum) . More research is needed to fully understand its ADME properties and their impact on bioavailability.

Result of Action

The result of moronic acid’s action is the inhibition of viral replication. It has shown oral therapeutic efficacy in HSV-infected mice . A particular derivative of moronic acid has shown potent anti-HIV activity, with EC50 values of 0.0085 μM against NL4-3, 0.021 μM against PI-R (a multiple protease inhibitor resistant strain), and 0.13 μM against FHR-2 (an HIV strain resistant to bevirimat) .

Safety and Hazards

将来の方向性

A particular moronic acid derivative showed potent anti-HIV activity with EC50 values of 0.0085 μM against NL4-3, 0.021 μM against PI-R (a multiple protease inhibitor resistant strain), and 0.13 μM against FHR-2 (an HIV strain resistant to bevirimat) . This derivative has become a new lead for clinical trials and is also active against herpes simplex virus 1 .

生化学分析

Biochemical Properties

Moronic acid has been found to interact with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit viral replication, with an EC50 value of less than 1 μg/mL . It also exhibits cytotoxicity against H9 lymphocytes, with an IC50 value of 18.6 μg/mL .

Cellular Effects

Moronic acid influences cell function in several ways. It has been found to decrease the quantities of Epstein-Barr virus (EBV) particles generated by cells following lytic induction . This suggests that moronic acid may have a significant impact on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

At the molecular level, moronic acid exerts its effects through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of moronic acid change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently being researched .

Dosage Effects in Animal Models

The effects of moronic acid vary with different dosages in animal models. Studies on these dosage effects, including any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, are ongoing .

Metabolic Pathways

Moronic acid is involved in various metabolic pathways. It interacts with several enzymes and cofactors, and can affect metabolic flux or metabolite levels .

特性

IUPAC Name |

(4aS,6aR,6aR,6bR,8aR,12aR,14aS)-2,2,6a,6b,9,9,12a-heptamethyl-10-oxo-4,5,6,6a,7,8,8a,11,12,13,14,14a-dodecahydro-3H-picene-4a-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H46O3/c1-25(2)14-16-30(24(32)33)17-15-28(6)19(20(30)18-25)8-9-22-27(5)12-11-23(31)26(3,4)21(27)10-13-29(22,28)7/h18-19,21-22H,8-17H2,1-7H3,(H,32,33)/t19-,21+,22-,27+,28-,29-,30+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMYJVVZWBKIXQQ-QALSDZMNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(CCC3(C(C2=C1)CCC4C3(CCC5C4(CCC(=O)C5(C)C)C)C)C)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC[C@]3(CCC(C=C3[C@H]1CC[C@H]4[C@]2(CC[C@@H]5[C@@]4(CCC(=O)C5(C)C)C)C)(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H46O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30891948 | |

| Record name | Moronic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30891948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

454.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6713-27-5 | |

| Record name | Moronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6713-27-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Moronic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006713275 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Moronic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30891948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MORONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XW8W7HC4JK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzene, [(cyclohexyloxy)methyl]-](/img/structure/B107774.png)